

HEDTA nitric oxide absorption capacity vs Fe(II)-EDTA

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Hydroxyethylethylenediaminetriacetic acid

CAS No.: 139-89-9

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Quantitative Data Comparison

The table below summarizes the available comparative data. Note that direct **NO absorption capacity** for Fe(II)-HEDTA is not reported in the searched literature.

Parameter	Fe(II)-EDTA	Fe(III)-HEDTA	Experimental Context
Second-Order Rate Constant with O₂^{•-} (at pH 7)	(1.9×10^6 M ⁻¹ s ⁻¹) [1]	(7.6×10^5 M ⁻¹ s ⁻¹) [1]	Reaction of the Fe(III) complex with superoxide radical, measured by pulse radiolysis [1].
NO Removal Efficiency	Up to 94.2% (under optimized conditions with composite ligands) [2]	Not Quantified	Absorption in a bubbling reactor with simulated flue gas [2].
Typical Working Fe²⁺ Concentration	10 - 40 mmol/L (20 mmol/L optimal) [2]	Not Specified	Laboratory-scale absorption experiments [2].
Optimal pH	~9 [2]	Not Specified	

Parameter	Fe(II)-EDTA	Fe(III)-HEDTA	Experimental Context
Regeneration Strategies	Nanoscale zero-valent iron, Ascorbic Acid, Microbial fuel cells [3] [4]	Not Specified	Chemical and electrochemical reduction of spent absorbent [3] [4].

Guide to Experimental Protocols

To ensure your experimental results are comparable with existing literature, you can adopt the well-established methodologies used for Fe(II)-EDTA, applying them to both complexes.

Absorption Solution Preparation

- Fe(II)-EDTA Solution:** Freshly prepare by dissolving equimolar amounts of $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$ and Na_2EDTA (or Na_4EDTA) in deionized water [2] [3]. The typical concentration of Fe^{2+} is between 10-40 mmol/L [2].
- pH Control:** Adjust the pH of the solution using diluted acids (H_2SO_4 , H_3PO_4) or bases (Na_2CO_3 , NaOH) as required. The optimal pH for Fe(II)-EDTA is around 9 [2].
- Application for HEDTA:** This protocol can be directly adapted by substituting EDTA with HEDTA in an equimolar ratio with the iron source.

NO Absorption Experiment Setup

A standard laboratory setup for evaluating NO removal efficiency is described as follows:



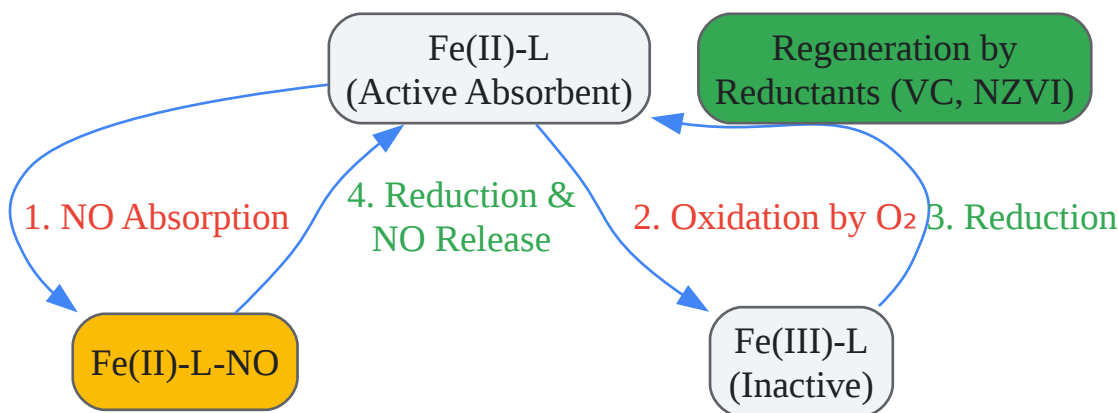
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- Procedure:**
 - Place a measured volume (e.g., 100-400 mL) of the absorption solution into the bubbling reactor [2] [3].

- Maintain the solution at a constant temperature using a water bath [2].
- Introduce a simulated flue gas with a known composition and flow rate. A typical inlet NO concentration is around 600-1000 mg/m³ (or ppm) [2] [3].
- Use a flue gas analyzer to continuously monitor the NO concentration at the outlet [2] [3].
- Calculate the NO removal efficiency (η) using the formula: $\eta (\%) = [(C_{in} - C_{out}) / C_{in}] \times 100$ where (C_{in}) and (C_{out}) are the inlet and outlet NO concentrations, respectively [2] [3].

Key Insights and Research Directions

The kinetic data suggests that the Fe(III)-HEDTA complex reacts with superoxide radical at a slower rate than Fe(III)-EDTA [1]. In a real absorption system, this could influence the complex's oxidation and regeneration pathways. The following diagram outlines the critical reactions in a Fe(II)-L (Ligand) absorption system that you should investigate.



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To bridge the existing research gap, your comparative guide could focus on:

- **Synthesizing Fe(II)-HEDTA** and testing its **direct NO absorption capacity and kinetics** using the experimental setup above.
- **Investigating the regeneration** of a spent Fe(II)-HEDTA solution using proven reductants like ascorbic acid (VC) or nanoscale zero-valent iron (NZVI) [3] [4].
- **Evaluating system stability** under long-term operation and in the presence of common flue gas components like SO₂ and CO₂ [2].

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To cite this document: Smolecule. [HEDTA nitric oxide absorption capacity vs Fe(II)-EDTA].

Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b569916#hedta-nitric-oxide-absorption-capacity-vs-fe-ii-edta>]

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